

Application Notes and Protocols for Heterologous Expression of Amicoumacin B Biosynthetic Genes

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Compound of Interest

Compound Name: Amicoumacin B

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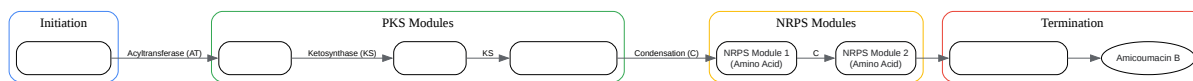
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the **Amicoumacin B** biosynthetic gene cluster (BGC). Amicoumacins are a group of dihydroisocoumarin antibiotics with a range of biological activities, including antibacterial, antifungal, and anticancer properties. The heterologous expression of their BGC is a key strategy for improving production titers, facilitating genetic engineering for analog generation, and enabling the study of their biosynthesis.

Overview of Amicoumacin B Biosynthesis

Amicoumacin B is synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The biosynthetic gene cluster, designated as ami, is approximately 47.4 kb and contains the genes responsible for the assembly of the amicoumacin core structure from amino acid and polyketide precursors.

Proposed Biosynthetic Pathway of Amicoumacin B

The biosynthesis of **Amicoumacin B** is a complex process involving multiple enzymatic steps catalyzed by the PKS and NRPS modules encoded by the ami gene cluster. The pathway initiates with the loading of a starter unit, followed by a series of condensation and modification reactions to assemble the final molecule.





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